REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][C:6](=[N:9]O)[C:5]([F:12])([F:11])[CH2:4]1)[CH3:2].[AlH4-].[Li+]>O1CCCC1>[CH2:1]([N:3]1[CH2:8][CH2:7][CH:6]([NH2:9])[C:5]([F:12])([F:11])[CH2:4]1)[CH3:2] |f:1.2|
|
Name
|
1-ethyl-3,3-difluoro-piperidin-4-one oxime
|
Quantity
|
6.186 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CC(C(CC1)=NO)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[AlH4-].[Li+]
|
Name
|
|
Quantity
|
69.4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for an additional night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with the addition of 1 N aqueous solution of sodium potassium tartrate (70 ml)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
EXTRACTION
|
Details
|
The white slurry was extracted twice with ethyl acetate (50 ml) and twice with dichloromethane (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC(C(CC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.71 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |